molecular formula C14H20N2O2 B2743425 4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide CAS No. 92374-41-9

4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide

Cat. No. B2743425
CAS RN: 92374-41-9
M. Wt: 248.326
InChI Key: AOHGCHQCJQQGKM-UHFFFAOYSA-N
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Description

“4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide” is a chemical compound with the molecular formula C14H20N2O2 . It has an average mass of 248.321 Da and a monoisotopic mass of 248.152481 Da . This compound is also known by other names such as “4-Methyl-N- [2- (4-morpholinyl)ethyl]benzamid” in German, “4-Methyl-N- [2- (4-morpholinyl)ethyl]benzamide” in English, and “4-Méthyl-N- [2- (4-morpholinyl)éthyl]benzamide” in French .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide group attached to a morpholine group via an ethyl chain . The benzamide group consists of a benzene ring attached to an amide group, and the morpholine group is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 248.33 . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Synthesis and Physicochemical Properties

  • A study explored the synthesis of 4-benzyl-4-methylmorpholinium salts, producing morpholinium ionic liquids with diverse anions. These compounds were evaluated for their physicochemical properties, cytotoxicity, biodegradability, and low toxicity, suggesting their potential as biomass solvents (Pernak et al., 2011).

Anticonvulsant Activity

  • Research into novel enaminones synthesized from cyclic beta-dicarbonyl precursors condensed with morpholine showed several compounds exhibiting potent anticonvulsant activity with minimal neurotoxicity, indicating their therapeutic potential in epilepsy treatment (Edafiogho et al., 1992).

Gastrokinetic Agents

  • Benzamides with a substituted 2-(aminomethyl)morpholine group were prepared and evaluated for their gastrokinetic activity, highlighting a compound that showed potent gastric emptying activity without dopamine D2 receptor antagonistic activity, comparing favorably with cisapride and metoclopramide (Kato et al., 1991).

Antimicrobial Activities

  • The synthesis of new 1,2,4-triazole derivatives containing morpholine moiety as antimicrobial agents showed promising results against various test microorganisms, highlighting their potential in developing new antimicrobial treatments (Sahin et al., 2012).

Antiproliferative Activity

  • A series of m-(4-morpholino-1,3,5-triazin-2-yl)benzamides were designed and synthesized, showing potent antiproliferative activities against several cancer cell lines. This study identifies these compounds as novel antiproliferative agents and underscores the importance of the benzamide fragment in drug design (Wang et al., 2015).

properties

IUPAC Name

4-methyl-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-12-2-4-13(5-3-12)14(17)15-6-7-16-8-10-18-11-9-16/h2-5H,6-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHGCHQCJQQGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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